4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anti-nociceptive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety and the benzamide group. Common reagents used in these reactions include thionyl chloride, piperazine, and various benzoyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and anti-nociceptive agent.
Medicine: Explored for its potential therapeutic effects in treating pain and inflammation.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and receptors involved in the inflammatory response. The compound may also modulate the activity of neurotransmitters, contributing to its anti-nociceptive effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, known for its acetylcholinesterase inhibitory activity.
4-methylpiperazin-1-yl (1-phenyl-1H-pyrazol-4-yl)methanone: A piperazine derivative with anti-inflammatory properties.
Uniqueness
4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to modulate multiple biological pathways makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c24-18-8-6-17(7-9-18)22(30)26-23-25-19(16-31-23)10-11-21(29)28-14-12-27(13-15-28)20-4-2-1-3-5-20/h1-9,16H,10-15H2,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUJGBWYMWTCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.